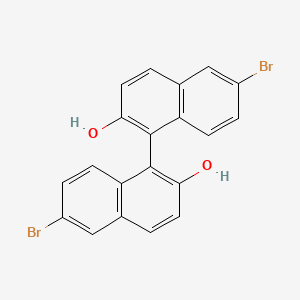

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Description

The exact mass of the compound this compound is 443.91836 g/mol and the complexity rating of the compound is 405. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9772. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORIFUHRGQKYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927367 | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13185-00-7, 80655-81-8, 65283-60-5 | |

| Record name | 13185-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol , a chiral organic compound, stands as a cornerstone in the field of asymmetric catalysis. Its rigid, C2-symmetric binaphthyl backbone, adorned with bromine atoms at the 6 and 6' positions, imparts unique steric and electronic properties. These characteristics make it an invaluable precursor and ligand for a multitude of enantioselective transformations, crucial in the synthesis of optically active compounds for the pharmaceutical and fine chemical industries. This guide provides an in-depth exploration of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound typically appears as a light yellow or white crystalline solid.[1][2] It is insoluble in water but shows solubility in organic solvents like dichloromethane, ether, and ethanol.[1] The defining feature of this molecule is its axial chirality, arising from restricted rotation around the single bond connecting the two naphthalene rings.[3] This atropisomerism is responsible for its optical activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [4][5] |

| Molecular Weight | 444.12 g/mol | [4][6] |

| CAS Number | 65283-60-5 | [4] |

| Melting Point | 195-199 °C | [4] |

| Optical Activity | [α]20/D −49° (c = 1.8 in acetic acid) | [4] |

| Appearance | Light yellow crystalline solid | [1] |

The structural integrity of this compound can be confirmed through various spectroscopic techniques. While a comprehensive spectral analysis is sample-specific, typical ¹H and ¹³C NMR data have been reported in the literature, showing characteristic signals for the aromatic protons and carbons of the binaphthyl core.[7]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process, as its chiral integrity is paramount for its function in asymmetric catalysis. The most common and direct route involves the regioselective bromination of (R)-1,1'-bi-2-naphthol ((R)-BINOL).

Synthesis via Bromination of (R)-BINOL

The direct electrophilic substitution on the BINOL framework is a highly efficient method for introducing functional groups.[8][9] The 6 and 6' positions are electronically activated, making them susceptible to electrophilic attack.

A general and effective procedure involves treating (R)-BINOL with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent at low temperatures.[7][8] The choice of solvent and temperature is crucial to control the regioselectivity and prevent over-bromination or racemization. Dichloromethane (CH₂Cl₂) is a commonly used solvent, and the reaction is typically conducted at temperatures as low as -78 °C.[7][8]

Experimental Protocol: Synthesis of this compound [7]

-

Dissolution: Suspend (S)-BINOL (1.0 eq.) in dichloromethane in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Bromination: Slowly add a solution of bromine (1.4 eq.) in dichloromethane dropwise to the cooled suspension over 20-30 minutes.

-

Reaction Monitoring: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with an appropriate reagent. The organic layer is then washed, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a solvent system such as dichloromethane/pentane to yield (S)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.

Note: The same procedure applies for the synthesis of the (R)-enantiomer starting from (R)-BINOL.

The synthesis of the parent (R)-BINOL can be achieved through various methods, including the asymmetric oxidative coupling of 2-naphthol using a chiral catalyst or through the resolution of racemic BINOL.[10][11] One notable resolution method employs N-benzylcinchonidinium chloride, which forms a crystalline inclusion compound with the (R)-enantiomer that is insoluble in acetonitrile, allowing for its separation from the soluble (S)-enantiomer complex.[10][12]

Applications in Asymmetric Catalysis

The utility of this compound lies in its role as a chiral ligand in a wide array of metal-catalyzed and organocatalyzed asymmetric reactions.[2][13] The hydroxyl groups can be readily deprotonated to form bidentate ligands that coordinate with various metal centers, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction. The bromine atoms at the 6,6'-positions can electronically influence the catalytic center and provide sites for further functionalization.[8]

Enantioselective Diels-Alder Reactions

Chiral BINOL derivatives are extensively used to prepare Lewis acid catalysts for asymmetric Diels-Alder reactions. For instance, zinc-catalyzed enantioselective Hetero-Diels-Alder reactions have been successfully carried out using BINOL-derived ligands.[2][14] The chiral catalyst, formed in situ, directs the facial selectivity of the dienophile's approach to the diene, leading to the formation of one enantiomer of the cycloadduct in excess.

Caption: Workflow for an Asymmetric Diels-Alder Reaction.

Asymmetric Strecker Reactions

The preparation of chiral α-amino acids and their derivatives is of significant interest in medicinal chemistry. This compound has been employed as a ligand to create chiral zirconium catalysts for asymmetric Strecker reactions.[2][7] This reaction involves the addition of a cyanide source to an imine, and the chiral catalyst ensures the enantioselective formation of the resulting α-aminonitrile.

Asymmetric Friedel-Crafts Reactions

This compound also serves as a ligand in asymmetric Friedel-Crafts reactions, for example, the reaction of pyrroles with glyoxylates.[2][7] The chiral catalyst activates the electrophile and provides a chiral pocket that directs the nucleophilic attack of the pyrrole, resulting in high enantioselectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6][15]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16] Avoid breathing dust.[17]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[18] It is classified as a combustible solid.[4][15]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[18][19]

Conclusion

This compound is a powerful and versatile tool in the arsenal of synthetic organic chemists. Its well-defined chiral architecture allows for the predictable and efficient synthesis of a wide range of enantioenriched molecules. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the importance of ligands such as this compound will undoubtedly increase, paving the way for new and innovative synthetic methodologies.

Caption: Molecular Structure of this compound.

References

-

Wikipedia. 1,1′-Bi-2-naphthol. [Link]

-

Liu, Z., et al. (2019). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. Molecules, 24(21), 3950. [Link]

-

Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. [Link]

-

Nakajima, M., et al. (2003). Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. The Journal of Organic Chemistry, 68(19), 7316–7322. [Link]

-

da Silva, A. B. F., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

-

Kagan, G., et al. (2016). Enantioselective Oxidative Homocoupling and Cross-Coupling of 2-Naphthols Catalyzed by Chiral Iron Phosphate Complexes. eScholarship, University of California. [Link]

-

da Silva, A. B. F., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. PubMed. [Link]

-

Apicule. (R)-(-)-6,6′-Dibromo-1,1′-bi-2-naphthol (CAS No: 13185-00-7) API Intermediate Manufacturers. [Link]

-

Royal Society of Chemistry. (2024). Efficient synthesis of chiral C,O-chelated BINOL/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. RSC Publishing. [Link]

-

ResearchGate. Rational design, enantioselective synthesis and catalytic applications of axially chiral EBINOLs. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. [Link]

-

Pu, L. (2014). Regioselective Substitution of BINOL. Chemical Reviews, 114(14), 7126–7168. [Link]

-

PubChem. 2-Naphthol, 1,6-dibromo-. [Link]

-

Hughes, D. L. (2014). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 91, 1-11. [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. [Link]

-

ResearchGate. Asymmetric exo‐selective Diels–Alder reaction enabled by BINOL‐based chiral supramolecular catalysts. [Link]

-

Organic Chemistry Portal. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. PubMed. [Link]

-

Figshare. Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for Enantiselective Hetro-Diels-Alder Reaction. [Link]

-

NIST WebBook. 1,1'-Bi-2-naphthol. [Link]

-

YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. Buy (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol [smolecule.com]

- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(-)-6,6 -Dibromo-1,1 -bi-2-naphthol 98 65283-60-5 [sigmaaldrich.com]

- 5. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6,6 -Dibromo-1,1 -bi-2-naphthol 97 13185-00-7 [sigmaaldrich.com]

- 7. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 11. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgsyn.org [orgsyn.org]

- 13. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 15. 6,6′-二溴-1,1′-二-2-萘酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. southwest.tn.edu [southwest.tn.edu]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol: A Comprehensive Technical Guide for Advanced Asymmetric Synthesis

Introduction: The Architectural Elegance of Axially Chiral Ligands

In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, with the design of chiral ligands being the cornerstone of its success.[1][2] Among the privileged scaffolds for chiral ligands, 1,1'-bi-2-naphthol (BINOL) has emerged as a versatile and powerful platform.[3] Its C₂-symmetric, atropisomeric framework provides a well-defined chiral environment that can effectively induce asymmetry in a vast array of chemical transformations. This guide focuses on a key derivative, (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol , a versatile building block that not only retains the inherent chirality of the BINOL core but also offers strategic points for further functionalization, thereby expanding its utility in asymmetric synthesis and the development of advanced materials.[3][4] This document will provide an in-depth exploration of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by two naphthol rings linked by a C-C single bond. The steric hindrance caused by the ortho-hydrogens on the naphthalene rings restricts free rotation around this bond, leading to the phenomenon of atropisomerism and the existence of stable, non-interconverting enantiomers. The "(R)" designation refers to the specific spatial arrangement of the two naphthyl groups. The bromine atoms at the 6 and 6' positions are not merely passive substituents; they electronically modify the binaphthyl core and provide reactive handles for further chemical modification, for instance, through cross-coupling reactions.[5]

Key Structural and Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [6] |

| Molecular Weight | 444.12 g/mol | [6] |

| CAS Number | 65283-60-5 | |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 195-199 °C | |

| Optical Rotation | [α]²⁰/D -49° (c = 1.8 in acetic acid) | |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane, ether, ethanol, and tetrahydrofuran. | [2][6] |

| pKa (Predicted) | 7.78 ± 0.50 | [6] |

Synthesis of this compound: A Detailed Protocol

The most common and regioselective method for the synthesis of 6,6'-dibromo-BINOL derivatives is the direct electrophilic bromination of the parent BINOL compound. The electron-rich nature of the naphthol rings directs the substitution to the 6 and 6' positions.

Experimental Protocol: Bromination of (R)-(+)-1,1'-Bi-2-naphthol

This protocol is adapted from established literature procedures.[6]

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend (R)-(+)-1,1'-bi-2-naphthol (1.0 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Bromine Addition: Prepare a solution of bromine (2.2 eq.) in dichloromethane in the dropping funnel. Add the bromine solution dropwise to the stirred suspension of (R)-BINOL over a period of 30 minutes. The reaction mixture will typically turn reddish-brown.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Continue stirring until the reddish-brown color of excess bromine disappears.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a white to off-white crystalline solid.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The bromination of BINOL is a highly exothermic and fast reaction. Conducting the reaction at low temperatures helps to control the reaction rate, minimize side reactions, and improve the regioselectivity for the desired 6,6'-dibromo product.[8]

-

Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the reaction of bromine with water, which could lead to the formation of hydrobromic acid and other byproducts.

-

Slow Addition of Bromine: Dropwise addition of the bromine solution ensures that the concentration of bromine in the reaction mixture remains low, further controlling the reaction and preventing over-bromination or the formation of undesired isomers.

-

Sodium Thiosulfate Quench: Sodium thiosulfate is a reducing agent that effectively neutralizes any unreacted bromine, making the workup procedure safer and preventing further reactions.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

- 7. BINOL及其衍生物 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Introduction

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a chiral organic compound belonging to the axially chiral binaphthyl family. Its rigid structure, well-defined chirality, and functional handles (hydroxyl and bromo groups) make it a cornerstone ligand and building block in the field of asymmetric catalysis.[1] Researchers and drug development professionals utilize this compound for constructing sophisticated chiral catalysts, particularly for enantioselective reactions where precise stereochemical control is paramount.[1][2]

This guide provides a comprehensive overview of the core physical properties of this compound, offering both quantitative data and the experimental context necessary for its effective application in a research and development setting. We will delve into its physicochemical characteristics, chiroptical signature, and the standard protocols for their verification, providing a self-validating framework for its use.

Core Molecular Identity

A precise understanding of a compound begins with its fundamental identifiers. These data are critical for sourcing, registration, and computational modeling.

| Identifier | Value | Source |

| Chemical Name | This compound | Internal |

| Synonyms | 6,6'-dibromo-(1,1'-binaphthalene)-2,2'-diol | [3] |

| CAS Number | 65283-60-5 | |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | [3][4] |

| Molecular Weight | 444.12 g/mol | [3][5] |

| InChI Key | OORIFUHRGQKYEV-UHFFFAOYSA-N |

Physicochemical and Chiroptical Properties

The bulk physical properties of a compound dictate its handling, storage, and application conditions. For a chiral molecule like this, the chiroptical properties are not just a physical constant but its defining feature.

| Property | Value / Description | Significance & Experimental Insight |

| Appearance | Light yellow crystalline solid.[1] | The crystalline nature suggests a well-defined, ordered solid-state structure, which is beneficial for consistent purity and handling. Color can be an initial, albeit qualitative, indicator of purity. |

| Melting Point | 195-199 °C.[6] | A sharp melting point range is a primary indicator of high purity. A broad or depressed range would suggest the presence of impurities or residual solvent. |

| Solubility | Insoluble in water; Soluble in dichloromethane, ether, and ethanol.[1] | This solubility profile is typical for a moderately large, non-polar organic molecule and is crucial for selecting appropriate solvent systems for reactions, catalysis, and purification (e.g., recrystallization, chromatography). |

| Specific Rotation [α] | -49° (c = 1.8 in acetic acid). | This is the most critical property confirming the identity and enantiomeric purity of the (R)-(-) enantiomer. The negative sign explicitly denotes its levorotatory nature. Any significant deviation from this value indicates either contamination or enantiomeric impurity. |

Spectroscopic Characterization

While this guide focuses on physical properties, it is essential to note that the identity and structure of this compound are unequivocally confirmed through a suite of spectroscopic techniques. Authoritative studies have evaluated its chiroptical spectroscopic profile using advanced methods like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), which provide deep insight into its three-dimensional structure in solution.[2] Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are also routinely used to confirm its covalent structure and purity.

Experimental Protocols for Property Verification

To ensure trustworthiness and reproducibility, the physical properties listed above must be verifiable. The following protocols describe self-validating systems for determining the melting point and specific rotation.

Protocol: Melting Point Determination

Objective: To verify the purity of this compound by measuring its melting point range.

Methodology:

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid to ensure uniform heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is critical to avoid sagging and ensure an accurate reading.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement Execution:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~195 °C).

-

Approximately 20 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is essential for allowing the system to reach thermal equilibrium, ensuring a precise measurement.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Data Analysis: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow (≤ 2 °C) and fall within the literature value of 195-199 °C.[6]

Protocol: Specific Rotation Measurement

Objective: To confirm the enantiomeric identity and assess the enantiomeric purity of the compound.

Methodology:

-

Solution Preparation (Trustworthiness Pillar):

-

Accurately weigh approximately 90 mg of the compound (mass m) using an analytical balance.

-

Quantitatively transfer the solid into a 5.00 mL volumetric flask. The use of Class A volumetric glassware is non-negotiable for accuracy.

-

Dissolve the compound in glacial acetic acid and fill the flask to the calibration mark. Ensure the solution is homogeneous.

-

Calculate the exact concentration (c) in g/mL. For this example, c = m / 5.0.

-

-

Polarimeter Setup & Calibration:

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize.

-

Fill the polarimeter cell (with a known path length, l, typically 1 dm) with the blank solvent (glacial acetic acid).

-

Calibrate the instrument to read 0° with the blank. This step nullifies any optical activity from the solvent itself.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution before filling it completely. Ensure no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them to minimize random error.

-

-

Calculation (Self-Validation):

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

-

The calculated value should be very close to the literature value of -49°. A result that matches this value validates both the chemical and enantiomeric identity of the material.

-

Visualization of Experimental Workflow

The logical flow for determining specific rotation, a critical identity test, is depicted below.

Caption: Workflow for Specific Rotation Determination.

Conclusion

The physical properties of this compound are well-defined and serve as critical benchmarks for its identification, quality control, and effective use in synthesis. Its characterization as a light yellow, high-melting crystalline solid with poor water solubility is foundational for practical handling. Most importantly, its specific rotation of -49° is its definitive chiroptical fingerprint, confirming its absolute configuration and enantiomeric purity. The rigorous application of the verification protocols outlined in this guide ensures the scientific integrity and success of research endeavors that rely on this pivotal chiral molecule.

References

-

Dibromo-1,1′-bi-2-naphthol (CAS No: 13185-00-7) API Intermediate Manufacturers - Apicule. [Link]

-

This compound - PubChem. [Link]

-

2-Naphthol, 1,6-dibromo- - PubChem. [Link]

-

1,1′-Bi-2-naphthol - Wikipedia. [Link]

-

CAS 13185-00-7 this compound - A&J Chemicals. [Link]

-

1,1'-Bi-2-naphthol - NIST WebBook. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. (S)-(+)-6,6'-DIBROMO-1,1'-BI-2-NAPHTHOL | 13185-00-7 [chemicalbook.com]

- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 4. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS number and identifiers.

An In-Depth Technical Guide to (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol for Advanced Research Applications

Introduction

This compound is a C₂-symmetric, axially chiral organic compound belonging to the highly versatile 1,1'-bi-2-naphthol (BINOL) family. Its rigid binaphthyl backbone, coupled with the specific electronic modifications induced by the bromine substituents at the 6 and 6' positions, makes it a cornerstone ligand and chiral auxiliary in modern asymmetric synthesis. The restricted rotation around the C1-C1' bond gives rise to stable, separable atropisomers, with the (R)-enantiomer being a critical building block for numerous chiral catalysts and materials. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and safe handling protocols, tailored for professionals in research, development, and academia.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount in scientific research and development. The following tables summarize the key identifiers and properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 65283-60-5[1] |

| Molecular Formula | C₂₀H₁₂Br₂O₂[2] |

| Molecular Weight | 444.12 g/mol |

| Linear Formula | [BrC₁₀H₅(OH)]₂[1] |

| MDL Number | MFCD00798290 |

| PubChem CID | 222842[2] |

| InChI | 1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H |

| InChIKey | OORIFUHRGQKYEV-UHFFFAOYSA-N |

| SMILES String | Brc1cc2c(c(c(cc2)O)c3c4c(cc(cc4)Br)ccc3O)cc1 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder[3][4] |

| Melting Point | 195-199 °C (lit.) |

| Optical Activity | [α]20/D −49°, c = 1.8 in acetic acid |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethanol.[5] Slightly soluble in Tetrahydrofuran.[4] |

| Purity | Typically ≥98%[1] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of regioselective electrophilic aromatic substitution. The causality behind the selective bromination at the 6,6'-positions is rooted in the electronic nature of the BINOL scaffold. The hydroxyl groups at the 2,2'-positions are ortho-, para-directing activators. The 3,3'-positions are sterically hindered by the adjacent hydroxyl groups and the atropisomeric twist, while the 4,4'-positions are electronically deactivated. This leaves the 6,6'-positions as the most favorable sites for electrophilic attack.

The seminal work by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with bromine in dichloromethane at low temperatures (-75 °C) results in the desired (R)-6,6'-dibromoBINOL in near-quantitative yield.[6]

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from (R)-BINOL

This protocol is adapted from established literature procedures.[3]

-

Preparation: Suspend (R)-1,1'-bi-2-naphthol (1.0 eq.) in dichloromethane (approx. 10 mL per gram of BINOL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Bromine Addition: Prepare a solution of bromine (1.4 eq.) in dichloromethane. Add this solution dropwise to the cold BINOL suspension over 20-30 minutes. The causality for the slow, cold addition is to control the exothermic reaction and maximize regioselectivity, preventing over-bromination or side reactions.

-

Reaction: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed (typically 3 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.

-

Extraction & Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a dichloromethane/pentane solvent system to yield this compound as a white solid.[3]

Part 3: Applications in Asymmetric Catalysis and Drug Development

The primary utility of this compound stems from its role as a chiral ligand. The two hydroxyl groups serve as excellent coordination sites for a variety of metals, while the binaphthyl backbone creates a well-defined, sterically demanding chiral pocket around the metal center. The electron-withdrawing bromine atoms can modulate the Lewis acidity of the coordinated metal, fine-tuning the catalyst's reactivity and selectivity.

Key Catalytic Applications:

-

Chiral Zirconium Catalysts: It is a key ligand used to prepare novel binuclear chiral zirconium catalysts. These catalysts have proven effective in enantioselective Strecker reactions, a crucial method for synthesizing chiral α-amino acids.[3]

-

Hetero-Diels-Alder Reactions: The ligand is employed in zinc-catalyzed enantioselective Hetero-Diels-Alder reactions, which are powerful carbon-carbon bond-forming reactions for the synthesis of complex cyclic ethers.[3]

-

Friedel-Crafts Reactions: Asymmetric Friedel-Crafts reactions of pyrroles with glyoxylates can be catalyzed by complexes derived from this ligand, providing enantiomerically enriched products.[3]

-

Glyoxylate-Ene Reactions: Titanium complexes derived from dibromo-BINOL derivatives have been successfully used as catalysts for diastereoselective and enantioselective glyoxylate-ene reactions.

Diagram 2: Role as a Chiral Ligand

Caption: Generalized catalytic cycle showing the role of (R)-6,6'-Br₂-BINOL.

Use in Drug Development

The racemic form, (±)-6,6'-Dibromo-1,1'-bi-2-naphthol, is cited as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Atorvastatin, Labetalol, and Duloxetine.[5] This highlights the importance of the dibrominated BINOL scaffold in constructing complex, biologically active molecules. The use of the specific (R)-enantiomer allows for the stereoselective synthesis of the desired API enantiomer, which is a critical consideration in modern pharmacology to maximize therapeutic effects and minimize side effects.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and requires careful management.

Table 3: GHS Hazard and Precautionary Information

| Category | Codes & Statements |

| Signal Word | Warning [7] |

| Hazard Statements | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust.[8] P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/eye protection/face protection.[7][8] P302+P352: IF ON SKIN: Wash with plenty of water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Handling and Storage Protocol:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9] The recommended storage temperature is room temperature under an inert atmosphere.[4]

-

First Aid (General): In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[7]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

-

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool in the hands of synthetic chemists. Its well-defined axial chirality, combined with the electronic influence of its bromine substituents, provides a robust platform for the design of highly effective asymmetric catalysts. From the stereocontrolled synthesis of amino acids to its role in constructing complex pharmaceuticals, its impact is significant and widespread. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in pioneering research and development.

References

-

Apicule. (R)-(-)-6,6′-Dibromo-1,1′-bi-2-naphthol (CAS No: 13185-00-7) API Intermediate Manufacturers. [Link]

-

PubChem. This compound. [Link]

-

Zimmer, R., Dekaris, V., Knauer, M., & Reissig, H. U. (2009). Synthesis of Poly(Ethylene Glycol)-Supported (R)-BINOL Derivatives and Their First Application in Enantioselective Mukaiyama Aldol Reactions. ResearchGate. [Link]

-

Sciedco. (+/-)-6,6'-Dibromo-1,1'-bi-2-naphthol, Min. 98.0 (T), 1 g. [Link]

-

Hughes, D. L. (2014). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, 91, 1-11. [Link]

-

PubChem. 2-Naphthol, 1,6-dibromo-. [Link]

-

Pu, L. (2014). Regioselective Substitution of BINOL. Accounts of Chemical Research, 47(5), 1523–1535. [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. [Link]

-

Li, J., et al. (2023). Coupling Synthesis and Chiral Splitting of 6, 6'-Dibromo-1, 1'-Bi-2-Naphthol: Improvement and Development of a Comprehensive Organic Chemistry Experiment. University Chemistry. [Link]

-

Organic Syntheses. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. [Link]

-

ChemEurope.com. 1,1'-Bi-2-naphthol. [Link]

-

Sharma, R. K., & Sharma, C. (2014). A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. RSIS International. [Link]

-

Wikipedia. 1,1′-Bi-2-naphthol. [Link]

Sources

- 1. (R)-(-)-6,6′-二溴-1,1′-二-2-萘酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C20H12Br2O2 | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]

- 4. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS#: 80655-81-8 [m.chemicalbook.com]

- 5. apicule.com [apicule.com]

- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Chiroptical Properties of Dibromo-BINOL Derivatives: A Technical Guide for Researchers

Introduction: The Enduring Legacy of BINOL and the Impact of Bromination

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern stereochemistry. Its C₂-symmetric, axially chiral framework, arising from restricted rotation (atropisomerism) around the C1-C1' bond, has made it an indispensable scaffold in asymmetric catalysis, molecular recognition, and the development of advanced chiroptical materials.[1][2] The two stable, non-superimposable enantiomers, (R)- and (S)-BINOL, provide a privileged chiral environment that has been extensively exploited to control the stereochemical outcome of a vast array of chemical transformations.

The functionalization of the BINOL core is a critical strategy for fine-tuning its steric and electronic properties, thereby optimizing its performance in specific applications. Among the various modifications, bromination stands out as a synthetically accessible and impactful derivatization. The introduction of bromine atoms onto the binaphthyl skeleton profoundly alters the molecule's chiroptical properties. This guide provides an in-depth technical exploration of the synthesis, chiroptical characteristics, and theoretical underpinnings of dibromo-BINOL derivatives, with a focus on how the regiochemistry of bromination dictates these properties. We will delve into the causality behind synthetic choices and the interpretation of spectroscopic data, offering field-proven insights for researchers in drug development and materials science.

Strategic Synthesis of Dibromo-BINOL Isomers: A Tale of Electronic and Steric Control

The chiroptical properties of dibromo-BINOL derivatives are intrinsically linked to the position of the bromine atoms on the naphthalene rings. The synthesis of specific isomers is therefore a crucial first step. The regioselectivity of bromination is governed by a delicate interplay of the electronic directing effects of the hydroxyl groups and the steric environment of the binaphthyl core.

The Path of Least Resistance: Electrophilic Bromination to 6,6'-Dibromo-BINOL

The most common and direct route to a dibrominated BINOL derivative is the electrophilic aromatic bromination of the parent BINOL. The powerful electron-donating effect of the hydroxyl groups at the C2 and C2' positions activates the naphthalene rings towards electrophilic attack. This effect, combined with steric considerations, overwhelmingly directs the substitution to the para-positions (C6 and C6').[1]

A typical synthesis involves treating (R)- or (S)-BINOL with elemental bromine in a chlorinated solvent at low temperatures.[1] This reaction is highly regioselective and proceeds in excellent yield, making (R)- and (S)-6,6'-dibromo-BINOL readily accessible starting materials.[1][3]

Protocol 1: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

Objective: To synthesize (R)-6,6'-dibromo-BINOL via electrophilic bromination of (R)-BINOL.

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-BINOL (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -75 °C using a dry ice/acetone bath or a cryocooler. The low temperature is critical to control the reaction rate and minimize the formation of side products.

-

Bromine Addition: Prepare a solution of bromine (2.2-2.7 eq) in dichloromethane. Add this solution dropwise to the cooled BINOL solution over a period of 2-3 hours. The slow addition helps to maintain the low temperature and ensure high regioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete after the addition of bromine is finished.

-

Quenching: Once the reaction is complete, quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the orange-red color of bromine disappears.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield (R)-6,6'-dibromo-BINOL as a white solid.[1][3][4]

Directed Lithiation: Accessing the Sterically Shielded 3,3'-Positions

Synthesizing 3,3'-dibromo-BINOL requires a different strategy, as the 3 and 3' positions are sterically hindered and electronically less favored for direct electrophilic attack. The most effective method is ortho-lithiation, a powerful technique that utilizes a directing group to deprotonate a specific adjacent position.[1]

In this case, the hydroxyl groups of BINOL must first be protected, typically as methoxy or methoxymethyl (MOM) ethers. These ether groups then direct the deprotonation of the adjacent 3 and 3' positions by a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting dilithio species can then be quenched with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane) to install the bromine atoms at the 3 and 3' positions. Subsequent deprotection of the hydroxyl groups yields the desired 3,3'-dibromo-BINOL.[5]

Diagram 1: Synthetic Pathways to Dibromo-BINOL Isomers

Caption: A synergistic workflow combining experimental spectroscopy and theoretical calculations.

Applications and Future Outlook

The unique steric and electronic properties of dibromo-BINOL derivatives make them highly valuable in several areas of research:

-

Asymmetric Catalysis: They serve as versatile ligands for a wide range of metal-catalyzed asymmetric reactions. The bromine atoms provide handles for further functionalization, allowing for the creation of extensive ligand libraries with finely tuned properties. For instance, 3,3'-diaryl-BINOLs, which are highly effective ligands, are often synthesized from 3,3'-dibromo-BINOL via cross-coupling reactions. [5]* Chiral Materials Science: Dibromo-BINOLs are used as building blocks for chiral polymers, macrocycles, and metal-organic frameworks. [1]These materials have potential applications in chiral sensing, enantioselective separations, and circularly polarized luminescence (CPL).

-

Molecular Recognition: The well-defined chiral cavity of dibromo-BINOL derivatives can be exploited for the enantioselective recognition of small molecules, with applications in sensing and separation.

The continued exploration of dibromo-BINOL derivatives and their chiroptical properties will undoubtedly lead to new discoveries. The development of more efficient synthetic routes to less common isomers and the application of advanced spectroscopic techniques, such as CPL and Raman optical activity (ROA), will provide deeper insights into their structure-property relationships. This knowledge will, in turn, accelerate the design of next-generation chiral catalysts and materials with unprecedented levels of selectivity and functionality.

References

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). The (chir)optical properties of BINOL‐based aza/boracyclophanes 11–14. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]

-

dos Santos, J. C., et al. (2024). Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin: Alterations caused by complexation-Experimental and in silico investigation. Chirality, 36(5). [Link]

-

Wang, Z., et al. (2023). BINOL-like atropisomeric chiral nanographene. Chemical Science, 14(9), 2419-2425. [Link]

-

Agnes, M., et al. (2014). Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. CrystEngComm, 16(43), 10131-10138. [Link]

-

Agnes, M., et al. (2014). Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6'-dibromo substituted BINOL compounds. ResearchGate. [Link]

-

Rappoport, D., & Furche, F. (2010). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 12(45), 13358-13369. [Link]

-

Tsuchiya, Y., et al. (2023). Structure and chiroptical properties of platinum(II) complexes with chiral BINOL ligands. Chemistry Letters, 52(7), 541-544. [Link]

-

Wang, Z., et al. (2023). BINOL-like atropisomeric chiral nanographene. Chemical Science, 14(9), 2419-2425. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2006). Facile synthesis of BINOL in the absence of solvent. ResearchGate. [Link]

-

Jiménez, J., et al. (2020). Insight into the Influence of the Chiral Molecular Symmetry on the Chiroptics of Fluorescent BINOL-Based Boron Chelates. Proceedings, 78(1), 19. [Link]

-

Agnes, M., et al. (2014). Crystal structure analyses facilitate understanding of synthetic protocols in the preparation of 6,6'-dibromo substituted BINOL compounds. ResearchGate. [Link]

-

The Merck Index Online. (n.d.). BINOL. [Link]

-

Cai, D., et al. (1999). (R)- and (S)-1,1'-Bi-2-naphthol. Organic Syntheses, 76, 1. [Link]

-

Wikipedia. (n.d.). 1,1'-Bi-2-naphthol. [Link]

-

Turlington, M., & Pu, L. (2012). PREPARATION OF (S)-3,3'-BIS-MORPHOLINOMETHYL-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL. Organic Syntheses, 89, 141. [Link]

-

Monti, G., et al. (2021). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. Symmetry, 13(12), 2320. [Link]

-

Supporting Information for New chiral binol-derived naphthols for the enantioselective gold-catalyzed hydroalkoxylation/claisen rearrangement. (n.d.). [Link]

-

da Silva, E. M., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]

-

Liu, H., et al. (2022). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 13(28), 8344-8353. [Link]

-

Behera, M., & Sasikumar, M. (2009). A convenient methodology for the synthesis of substituted BINOL derivative using Cu-amine complexation method. ARKIVOC, 2010(1), 1-8. [Link]

-

Liu, Y., et al. (2023). Elucidating the effects of bromine substitution in asymmetric quinoxaline central core-based non-fullerene acceptors on molecular stacking and photovoltaic performances. Journal of Materials Chemistry A, 11(11), 5871-5880. [Link]

-

Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews, 124(10), 6643-6689. [Link]

-

Polavarapu, P. L., et al. (2007). Conformational sensitivity of chiroptical spectroscopic methods: 6,6'-dibromo-1,1'-bi-2-naphthol. Chirality, 19(4), 269-76. [Link]

-

ResearchGate. (n.d.). a) Absorption spectrum of BINOL. b) CD spectra of (R)‐BINOL (blue), (S)‐BINOL (red), and racemic BINOL (green) in ethanol. [Link]

-

Fawcett, A., et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(24), 8044-8048. [Link]

-

Fawcett, A., et al. (2019). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 58(24), 8044-8048. [Link]

-

ResearchGate. (n.d.). Chemical Structures of (R)-(+)-3,3′-Dibromo-1,1′-bi-2-naphthol (1) and (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol (2). [Link]

-

LookChem. (n.d.). (R)-(+)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol. [Link]

Sources

- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 3. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 4. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol from (R)-BINOL

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, a valuable chiral ligand and synthetic intermediate, from its parent compound, (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL). The document delves into the mechanistic underpinnings of the selective bromination, offers a detailed, field-tested experimental protocol, and outlines robust methods for purification and characterization. Furthermore, this guide addresses common experimental challenges and provides a thorough discussion of the requisite safety precautions. Designed for researchers, chemists, and professionals in drug development, this whitepaper aims to be a definitive resource for the reliable and efficient synthesis of this important chiral molecule.

Introduction: The Significance of 6,6'-Dibromo-BINOL

This compound is a derivative of the well-known axially chiral compound (R)-BINOL. The introduction of bromine atoms at the 6 and 6' positions significantly enhances the utility of the BINOL scaffold. These bromine atoms serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the construction of a diverse array of more complex chiral ligands and materials with tailored steric and electronic properties.[1] These modified BINOL derivatives are pivotal in asymmetric catalysis, finding applications in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[2][3]

The synthesis of this compound from the readily available and relatively inexpensive (R)-BINOL is a cornerstone transformation for accessing this class of compounds. The direct electrophilic bromination is a highly efficient and regioselective process, making it the preferred method for this transformation.

Reaction Mechanism and Scientific Rationale

The synthesis of 6,6'-Dibromo-BINOL from BINOL proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl groups of the BINOL molecule are strong activating groups, donating electron density to the naphthalene rings and making them more susceptible to electrophilic attack.

Regioselectivity: Why the 6,6'-Positions?

The high regioselectivity for bromination at the 6 and 6' positions is a key feature of this reaction. The hydroxyl groups at the 2 and 2' positions direct the incoming electrophile (Br⁺) primarily to the ortho and para positions. In the case of the 2-naphthol subunit, the positions ortho to the hydroxyl group are 1 and 3, and the positions para are 4 and 6.

-

Steric Hindrance: The 1 and 3 positions are sterically hindered by the adjacent hydroxyl group and the bulky naphthyl ring system, respectively.

-

Electronic Factors: Resonance stabilization of the arenium ion intermediate is most favorable when the electrophile attacks at the 6-position. Density functional theory (DFT) calculations of the highest occupied molecular orbital (HOMO) of BINOL show that the electron density is highest at the 6 and 6' positions, making them the most nucleophilic sites.[3]

While the 6,6'-dibromo product is the major isomer, trace amounts of regioisomers, such as the 5,6'-dibromo-BINOL, can sometimes be formed.[2][3] This underscores the importance of rigorous purification of the final product.

The Role of Reaction Conditions

The choice of reaction conditions is critical for achieving high yield and selectivity.

-

Low Temperature: The reaction is typically carried out at a very low temperature (-78 °C to -75 °C). This is crucial for controlling the high reactivity of the activated BINOL system and minimizing the formation of polybrominated byproducts and regioisomers.[2] Lower temperatures enhance the selectivity of the electrophilic attack.

-

Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the bromine. Its low freezing point also makes it suitable for reactions at very low temperatures.

-

Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material. However, a large excess should be avoided to prevent over-bromination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) | 286.33 | 10.0 g | 0.0349 | 1.0 |

| Bromine (Br₂) | 159.81 | 3.5 mL (11.2 g) | 0.0701 | 2.0 |

| Dichloromethane (CH₂Cl₂), anhydrous | 84.93 | 300 mL | - | - |

| Sodium thiosulfate (Na₂S₂O₃) solution, saturated | - | ~50 mL | - | - |

| Sodium bicarbonate (NaHCO₃) solution, saturated | - | ~50 mL | - | - |

| Brine (saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | ~5 g | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g (0.0349 mol) of (R)-BINOL in 200 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of 3.5 mL (0.0701 mol) of bromine in 100 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred BINOL solution over a period of 1 hour, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.

-

Quenching: Once the reaction is complete, slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color of the solution will disappear.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Crude Product: The crude product is obtained as a pale yellow solid. The typical crude yield is nearly quantitative.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting material, monobrominated species, and regioisomers.[1][4] Recrystallization is the most effective method for obtaining highly pure this compound.

Recrystallization Procedure

-

Solvent Selection: A mixture of toluene and a non-polar solvent like cyclohexane or n-hexane is effective for recrystallization.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: To the hot toluene solution, slowly add cyclohexane or n-hexane dropwise until the solution becomes slightly turbid (the cloud point). Reheat the solution gently until it becomes clear again.

-

Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation and Drying: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

A typical purified yield is around 90-95%.

Diagram of the Purification Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| Melting Point | 195-199 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.03 (d, J = 1.9 Hz, 2H), 7.87 (d, J = 9.0 Hz, 2H), 7.45-7.35 (m, 4H), 6.94 (d, J = 9.0 Hz, 2H), 5.00 (bs, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.0, 131.9, 130.8, 130.7, 130.6, 130.4, 125.9, 119.0, 118.0, 110.7 |

| Optical Rotation | [α]²⁰_D = -49° (c = 1.8 in acetic acid) |

| Chiral HPLC | A single peak corresponding to the (R)-enantiomer should be observed. A suitable starting method would be a Chiralcel OD-H column with a mobile phase of hexane/isopropanol. |

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Incomplete reaction (starting material remains) | - Insufficient bromine- Reaction time too short- Temperature too low | - Ensure accurate stoichiometry of bromine.- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure the reaction temperature is maintained at -78 °C. |

| Formation of polybrominated products | - Excess bromine- Reaction temperature too high | - Use no more than 2.0-2.2 equivalents of bromine.- Maintain a low reaction temperature (-78 °C) throughout the addition and reaction time. |

| Presence of regioisomers | - Reaction temperature too high | - Strict temperature control is crucial. Purify the crude product carefully by recrystallization. |

| Low yield after purification | - Product loss during work-up or recrystallization | - Ensure efficient extraction during work-up.- Use a minimal amount of hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery. |

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

(R)-BINOL: May cause skin and eye irritation. Handle with gloves and safety glasses.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is fatal if inhaled.[5][6] Always handle liquid bromine in a fume hood, wearing heavy-duty chemical-resistant gloves, a lab coat, and a face shield.[5][6] Have a solution of sodium thiosulfate readily available to neutralize any spills.

-

Dichloromethane: A volatile and potentially carcinogenic solvent.[7] Avoid inhalation of vapors and skin contact.

-

Dry Ice/Acetone Bath: Extremely cold. Wear cryogenic gloves when handling.

Emergency Procedures:

-

Skin Contact (Bromine): Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6]

-

Inhalation (Bromine): Move the individual to fresh air immediately and seek emergency medical assistance.[5][6]

-

Spills (Bromine): Neutralize small spills with a saturated solution of sodium thiosulfate before absorbing with an inert material.

Conclusion

The synthesis of this compound from (R)-BINOL is a robust and highly selective transformation that provides access to a key building block in asymmetric synthesis. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocols for synthesis, purification, and safety outlined in this guide, researchers can confidently and efficiently produce this valuable chiral compound in high yield and purity.

References

- 1. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ehs.providence.edu [ehs.providence.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Regioselectivity of BINOL Bromination: A Technical Guide

Introduction: The Enduring Significance of BINOL in Asymmetric Synthesis

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric catalysis and molecular recognition.[1][2][3][4] Its C2-symmetric, atropisomeric scaffold provides a privileged chiral environment that has been exploited in a vast array of chemical transformations. The functionalization of the BINOL core is crucial for tuning its steric and electronic properties, thereby optimizing its performance in various applications. Among the many possible modifications, bromination stands out as a fundamental and versatile tool for introducing new functionalities. However, the regioselectivity of this electrophilic aromatic substitution is highly sensitive to reaction conditions and the nature of the substituents on the BINOL framework. This technical guide provides an in-depth exploration of the mechanisms governing the regioselective bromination of BINOL, offering field-proven insights for researchers, scientists, and drug development professionals.

The Electronic Landscape of the BINOL Scaffold: An Intrinsic Preference for the 6,6'-Positions

The inherent reactivity of the BINOL scaffold towards electrophiles is dictated by its electronic properties. The hydroxyl groups at the 2 and 2' positions are powerful activating groups, donating electron density to the naphthalene rings and making them more susceptible to electrophilic attack.

Computational studies, specifically Density Functional Theory (DFT) calculations of the Highest Occupied Molecular Orbital (HOMO) of (S)-BINOL, reveal the distribution of electron density.[2][5] The HOMO shows that the highest electron density is localized at the 6 and 6' positions, which are para to the hydroxyl groups. This makes these positions the most electronically favorable sites for electrophilic attack. Conversely, a node plane passes through the 3 and 3' carbons, rendering these positions electronically unfavorable for electrophilic substitution.[2][5]

The steric environment also plays a role. The area around the 8 and 8' positions is sterically hindered, which further disfavors electrophilic attack at these sites.[2][5] Consequently, the combination of dominant electronic activation at the 6,6'-positions and steric hindrance at other proximate positions leads to a strong intrinsic preference for electrophilic substitution at the 6,6'-positions.

Directing the Bromination: A Tale of Reagents and Conditions

The outcome of a BINOL bromination reaction is a delicate interplay between the intrinsic electronic preferences of the substrate and the specific reaction conditions employed. By carefully selecting the brominating agent, solvent, temperature, and protecting groups, one can achieve remarkable control over the regioselectivity.

The Predominant Pathway: Synthesis of 6,6'-Dibromo-BINOL

As predicted by the electronic structure, the most common and readily achieved bromination product is 6,6'-dibromo-BINOL. This transformation is typically accomplished using molecular bromine (Br₂) in a chlorinated solvent at low temperatures.

A seminal procedure reported by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with 2.7 equivalents of bromine in CH₂Cl₂ at -75 °C for 2.5 hours affords (R)-6,6'-dibromoBINOL in an impressive 99% yield.[2][5] This high regioselectivity underscores the strong electronic activation at the 6,6'-positions. It is noteworthy that neither electron-donating nor electron-withdrawing groups at the 3,3'-positions significantly alter this preference, highlighting the dominant directing effect of the 2,2'-hydroxyl groups.[2][5]

Experimental Protocol: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

-

Materials:

-

(R)-BINOL

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Bromine (Br₂)

-

-

Procedure:

-

Dissolve (R)-BINOL (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -75 °C using a dry ice/acetone bath.

-

Slowly add a solution of Br₂ (2.7 equiv) in CH₂Cl₂ to the cooled BINOL solution over a period of 1 hour, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -75 °C for an additional 2.5 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.

-

Shifting the Selectivity: Accessing the 3,3'- and 5,5'-Positions

While the 6,6'-positions are the kinetically favored sites for bromination, other regioisomers can be accessed by modifying the BINOL substrate or the reaction conditions.

The strong directing effect of the hydroxyl groups can be attenuated by converting them into less electron-donating functionalities. For instance, the acetylation of the hydroxyl groups to form BINOL diacetate electronically deactivates the naphthalene rings. This reduced electron-donating ability alters the regioselectivity of bromination, favoring attack at the 5,5'-positions.[2][5]

In a study by Yang et al., treatment of (R)-BINOL diacetate with excess bromine in the presence of pyridine at room temperature resulted in the formation of 5,5'-dibromo-BINOL diacetate.[2][5] This demonstrates that by modulating the electronic nature of the 2,2'-substituents, the inherent reactivity of the BINOL core can be strategically redirected.